Ethoxy-(3-ethoxycarbothioylphenyl)methanethione
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Overview
Description
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione is an organic compound with the molecular formula C12H14O2S2. It is characterized by the presence of ethoxy groups and thioester functionalities, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxy-(3-ethoxycarbothioylphenyl)methanethione typically involves the reaction of 3-ethoxycarbothioylphenyl derivatives with ethoxy reagents under controlled conditions. One common method involves the use of ethyl chloroformate and thiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Scientific Research Applications
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethoxy-(3-ethoxycarbothioylphenyl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The thioester groups can undergo hydrolysis to release active thiol species, which can modulate biological pathways. The ethoxy groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-ethoxycarbothioylphenylacetate
- 3-Ethoxycarbonylphenylmethanethione
- Ethyl 3-ethoxycarbothioylbenzoate
Uniqueness
Ethoxy-(3-ethoxycarbothioylphenyl)methanethione is unique due to its specific combination of ethoxy and thioester functionalities, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
36438-69-4 |
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Molecular Formula |
C12H14O2S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-O,3-O-diethyl benzene-1,3-dicarbothioate |
InChI |
InChI=1S/C12H14O2S2/c1-3-13-11(15)9-6-5-7-10(8-9)12(16)14-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
NEDVASVUOTXDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1=CC(=CC=C1)C(=S)OCC |
Origin of Product |
United States |
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